4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidinone ring substituted with an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the amino and fluorophenyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a fluorophenyl-substituted ketone, the compound can be synthesized through a series of steps including amination and cyclization reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives .
Scientific Research Applications
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
- 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
Comparison: Compared to its analogs, 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 2-fluoro derivative may have different steric and electronic effects compared to the 3- or 4-fluoro derivatives, leading to variations in their pharmacological profiles .
Properties
IUPAC Name |
4-amino-1-(2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCLPWAQRWKWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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